molecular formula C18H16N2O4 B410895 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 335207-97-1

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B410895
CAS No.: 335207-97-1
M. Wt: 324.3g/mol
InChI Key: VETANJJJPJVJMU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Acylation Reaction: The isoindoline derivative is then acylated with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of isoindoline compounds have been investigated for their potential as drug candidates. The compound’s ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds such as phthalimide share a similar isoindoline core and exhibit comparable chemical properties.

    N-Substituted Isoindolines: These compounds have different substituents on the nitrogen atom of the isoindoline core, leading to variations in their chemical and biological activities.

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethoxyphenyl group may enhance its lipophilicity and ability to interact with hydrophobic biological targets.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-15-10-6-5-9-14(15)19-16(21)11-20-17(22)12-7-3-4-8-13(12)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETANJJJPJVJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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